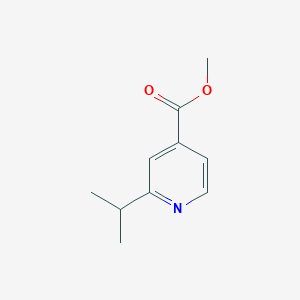
Methyl 2-isopropylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-isopropylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the 2-position of an isopropyl-substituted isonicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction can be represented as follows:
Isonicotinic acid+MethanolAcid catalystMethyl 2-isopropylisonicotinate+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isonicotinates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isopropylisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isonicotinate: A closely related compound with similar structural features but without the isopropyl group.
Methyl nicotinate: Another related compound used in various applications, including as a rubefacient.
Isonicotinic acid: The parent compound from which methyl 2-isopropylisonicotinate is derived.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity
Biologische Aktivität
Methyl 2-isopropylisonicotinate is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of isonicotinic acid derivatives. Its chemical structure can be represented as follows:
- Chemical Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates enzyme activity and receptor functions involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound significantly reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent for treating resistant infections. -
Case Study on Anti-inflammatory Activity :
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.
Future Directions
The ongoing research into this compound suggests promising applications in both antimicrobial and anti-inflammatory therapies. Further studies are needed to explore its pharmacokinetics, optimal dosing strategies, and long-term safety profiles.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-6-8(4-5-11-9)10(12)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
IHCYKVVXKBWBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















